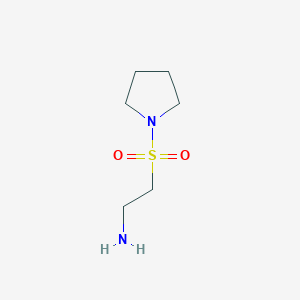

2-(Pyrrolidin-1-ylsulfonyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-ylsulfonyl)ethanamine, also known as PSE, is an organic compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Cu(II) complexes with tridentate ligands, including analogs of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and characterized. Studies reveal their strong DNA binding propensity and minor structural changes to calf thymus DNA upon binding. These complexes demonstrate significant nuclease activity, indicating potential applications in DNA manipulation and anticancer research. The cytotoxicity assays show low toxicity across different cancer cell lines, suggesting a therapeutic potential with specific dosages (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, synthesized using ligands related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been explored for their corrosion inhibition properties on mild steel. Electrochemical impedance spectroscopy and potentiodynamic polarization reveal that these complexes act as effective corrosion inhibitors, which can be utilized in material science and engineering to enhance the durability and lifespan of metal structures (Das et al., 2017).

Organocatalysis

A derivative of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine has been utilized as an organocatalyst for the Michael addition of ketones to nitroolefins in water, demonstrating high catalytic activity and excellent yields. This highlights its potential in green chemistry applications, offering an environmentally friendly alternative for catalytic reactions (Syu et al., 2010).

Clinical Pharmacokinetics

The metabolism and clinical pharmacokinetics of a compound closely related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine have been studied, revealing insights into monoamine oxidase- and CYP-mediated clearance. This research provides valuable information for drug development, especially in understanding drug disposition and variability in response among individuals (Basak et al., 2014).

Palladium(II) Complexes as Catalysts

Palladium(II) complexes of (pyridyl)imine ligands, including those related to 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and tested as catalysts for the methoxycarbonylation of olefins. These studies contribute to the field of catalysis, showing potential applications in industrial chemical processes for the production of esters (Zulu et al., 2020).

properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFULQLOOJLLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylsulfonyl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.